molecular formula C22H23ClN6O2 B10922832 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174860-72-0

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922832
CAS No.: 1174860-72-0
M. Wt: 438.9 g/mol
InChI Key: DWBCTHBWLCBORR-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its pyrazole and pyridine rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its combination of pyrazole and pyridine rings, which confer unique reactivity and biological activity. Unlike ferrocene and gold(III) chloride, this compound’s structure allows for a broader range of chemical modifications and applications in diverse scientific fields.

Properties

CAS No.

1174860-72-0

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O2/c1-14(12-29-13-16(23)10-26-29)9-24-22(30)18-8-20(15-4-6-17(31-3)7-5-15)27-21-19(18)11-25-28(21)2/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,30)

InChI Key

DWBCTHBWLCBORR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC(=NC2=C1C=NN2C)C3=CC=C(C=C3)OC)CN4C=C(C=N4)Cl

Origin of Product

United States

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